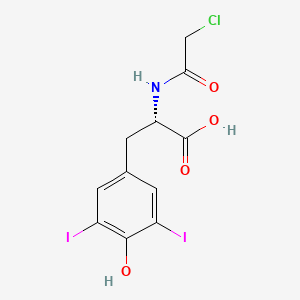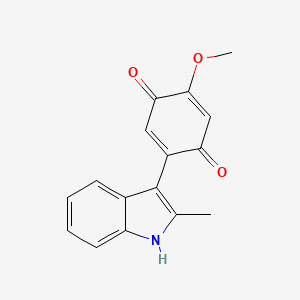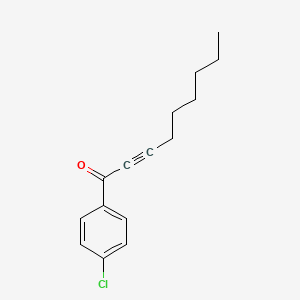
2-Nonyn-1-one, 1-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyn-1-one, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C15H17ClO It is a member of the ketone family and features a nonyne chain with a chlorophenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-1-one, 1-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with a suitable alkyne under specific conditions. One common method is the use of a Grignard reagent, where 4-chlorobenzaldehyde reacts with a Grignard reagent derived from 1-bromo-2-nonyne. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Nonyn-1-one, 1-(4-chlorophenyl)- may involve more scalable methods such as catalytic processes. These methods often utilize palladium or nickel catalysts to facilitate the coupling of 4-chlorobenzaldehyde with an alkyne. The reaction conditions are optimized for large-scale production, focusing on factors such as reaction temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-1-one, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-Nonyn-1-ol, 1-(4-chlorophenyl)-.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-Nonyn-1-one, 1-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Nonyn-1-one, 1-(4-chlorophenyl)- exerts its effects involves interactions with specific molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Nonyn-1-one, 1-(4-bromophenyl)-: Similar structure but with a bromine atom instead of chlorine.
2-Nonyn-1-one, 1-(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of chlorine.
2-Nonyn-1-one, 1-(4-methylphenyl)-: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-Nonyn-1-one, 1-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
603129-04-0 |
|---|---|
Molecular Formula |
C15H17ClO |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)non-2-yn-1-one |
InChI |
InChI=1S/C15H17ClO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12H,2-6H2,1H3 |
InChI Key |
JKTSTUWBZJQFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
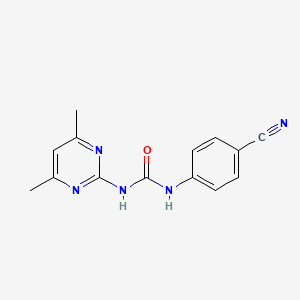
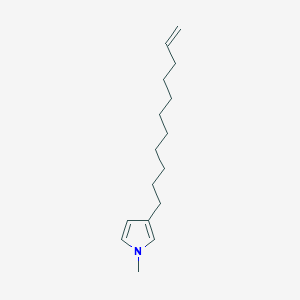
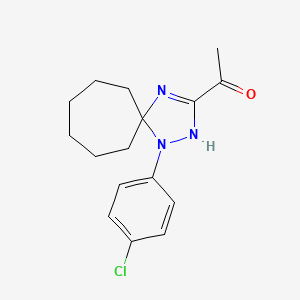
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
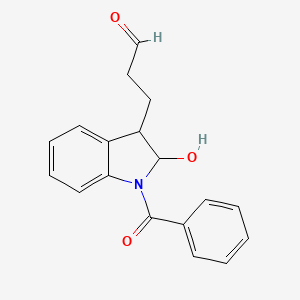
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
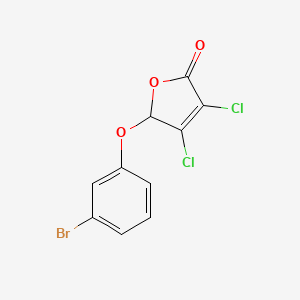
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
